Cas no 1289016-68-7 (4-Formyl-3-isopropylbenzoic acid)

4-Formyl-3-isopropylbenzoic acid is a versatile aromatic aldehyde-carboxylic acid derivative, characterized by the presence of both a formyl (–CHO) and a carboxyl (–COOH) functional group on a benzene ring substituted with an isopropyl group. This compound is particularly valuable in organic synthesis, serving as a key intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its dual functionality allows for selective modifications, enabling the construction of complex molecular frameworks. The isopropyl substituent enhances steric and electronic effects, influencing reactivity in condensation, reduction, or cyclization reactions. The compound is typically supplied with high purity, ensuring consistent performance in demanding synthetic applications.
4-Formyl-3-isopropylbenzoic acid structure
1289016-68-7 structure
Product Name:4-Formyl-3-isopropylbenzoic acid
CAS No:1289016-68-7
MF:C11H12O3
MW:192.211183547974
CID:5074613
Update Time:2025-05-20

4-Formyl-3-isopropylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Formyl-3-isopropylbenzoic acid
    • Inchi: 1S/C11H12O3/c1-7(2)10-5-8(11(13)14)3-4-9(10)6-12/h3-7H,1-2H3,(H,13,14)
    • InChI Key: VOBFFFDYZZEBCH-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(C(=O)O)=CC=1C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 223
  • XLogP3: 2
  • Topological Polar Surface Area: 54.4

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Additional information on 4-Formyl-3-isopropylbenzoic acid

Introduction to 4-Formyl-3-isopropylbenzoic acid (CAS No. 1289016-68-7)

4-Formyl-3-isopropylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1289016-68-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic carboxylic acid derivative exhibits a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in medicinal chemistry and material science. The presence of both a formyl group and an isopropyl substituent on the benzene ring imparts distinct reactivity and functional properties, making it a valuable intermediate in synthetic pathways.

The molecular structure of 4-formyl-3-isopropylbenzoic acid consists of a benzene ring substituted at the 3-position with an isopropyl group and at the 4-position with a formyl group (CHO). This configuration contributes to its versatility as a building block in organic synthesis. The formyl group, being highly reactive, allows for further functionalization through condensation reactions, while the isopropyl group introduces steric hindrance and influences electronic properties. Such characteristics make it a promising candidate for developing novel compounds with tailored biological activities.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-formyl-3-isopropylbenzoic acid and its derivatives. Researchers have been investigating its role in modulating various biological pathways, particularly those relevant to inflammation, pain management, and neurodegenerative diseases. The compound’s ability to act as a precursor for more complex molecules has positioned it as a key player in drug discovery initiatives. For instance, studies have demonstrated its utility in synthesizing analogs that exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses.

One of the most compelling aspects of 4-formyl-3-isopropylbenzoic acid is its role in the development of novel therapeutic agents. The formyl group’s capacity to participate in Schiff base formation has led to the creation of hybrid compounds that combine the benefits of multiple pharmacophores. These hybrids have shown promise in preclinical studies for their ability to interact with biological targets in unique ways. Furthermore, the isopropyl substituent enhances lipophilicity, which can improve oral bioavailability—a critical factor in drug formulation. Such attributes have made this compound an attractive scaffold for medicinal chemists seeking to design next-generation therapeutics.

The synthesis of 4-formyl-3-isopropylbenzoic acid involves well-established organic reactions, including Friedel-Crafts alkylation and Vilsmeier-Haack formylation. These methods ensure high yields and purity, making it readily available for further derivatization. Advances in synthetic methodologies have also enabled the preparation of enantiomerically pure forms of this compound, which is essential for studying stereoselective pharmacology. Such progress underscores its importance as a reagent in fine chemical synthesis and pharmaceutical research.

Recent publications highlight the compound’s application in material science as well. Its aromatic structure and functional groups make it suitable for designing organic semiconductors and liquid crystals. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical properties. These findings open up new avenues for developing advanced materials with applications ranging from electronics to coatings.

The safety profile of 4-formyl-3-isopropylbenzoic acid has been thoroughly evaluated through various toxicological studies. Preliminary data suggest that it exhibits low acute toxicity when administered orally or dermally at moderate doses. However, prolonged exposure studies are still ongoing to fully assess its long-term effects. As with any chemical compound used in research or industrial applications, proper handling protocols must be followed to ensure worker safety and environmental protection.

In conclusion, 4-formyl-3-isopropylbenzoic acid (CAS No. 1289016-68-7) stands out as a versatile and multifunctional compound with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and organic synthesis. Continued research into this compound promises to yield further insights into its potential benefits and applications, solidifying its role as a cornerstone molecule in modern chemistry.

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